molecular formula C13H20ClNO3 B1378273 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride CAS No. 1384705-18-3

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Cat. No.: B1378273
CAS No.: 1384705-18-3
M. Wt: 273.75 g/mol
InChI Key: USMYGPHKDMWNPR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) is a piperidine-based chemical compound with a molecular formula of C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is provided with a purity of ≥95% and is intended for Research Use Only; it is not approved for human or veterinary diagnostic or therapeutic uses . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The piperidine scaffold is a privileged structure in medicinal chemistry, making this compound a valuable intermediate for researchers in the synthesis and development of novel bioactive molecules . Furthermore, recent scientific literature highlights piperidin-4-one derivatives, which share a core structural similarity with this compound, for their potential in exhibiting antioxidant and anti-inflammatory activities, as explored through in-vitro assays and computational studies . Researchers can utilize this building block in various chemical explorations, including hydrogenation and cyclization reactions, to create more complex piperidine derivatives for biological evaluation . Proper handling procedures are required, and the material should be stored sealed in a dry environment at 2-8°C for near-term stability, or at -20°C for longer-term storage .

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13;/h7-9,14-15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYGPHKDMWNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinol compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Alkylation Reactions

The hydroxyl group undergoes nucleophilic substitution under basic conditions. In Example 6 of US3438991A , the free base reacts with γ-chlorobutyrophenone in anhydrous toluene at 100°C for 70 hours, yielding 1-(γ-benzoylpropyl)-4-(2,5-dimethoxyphenyl)piperidin-4-ol hydrochloride (m.p. 218–218.6°C) after HCl treatment. Key conditions include:

ReagentSolventCatalystTemperatureProduct Yield
γ-ChlorobutyrophenoneTolueneKI/K₂CO₃100°CNot reported

The reaction proceeds via SN2 mechanism , with the hydroxyl oxygen acting as a nucleophile .

Salt Formation and Stability

The hydrochloride salt forms through direct treatment with HCl gas. In Example 14 , the free base suspended in diisopropyl ether reacts with HCl gas to precipitate the salt. Recrystallization from acetone/2-propanol yields a stable crystalline product (m.p. 180–181.8°C).

Key properties :

  • Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions .

  • Stability : Resists hydrolysis under ambient conditions but decomposes above 200°C .

Aromatic Methoxy Groups

The 3,5-dimethoxyphenyl moiety may undergo:

  • Demethylation : Under strong acidic conditions (e.g., HBr/AcOH) .

  • Electrophilic Substitution : Directed by methoxy groups (e.g., nitration at para positions) .

Piperidine Ring

  • N-Alkylation : The secondary amine (after deprotonation) reacts with alkyl halides (e.g., benzyl chloride) in acetonitrile/K₂CO₃.

  • Oxidation : The hydroxyl group resists oxidation under mild conditions but may form ketones with strong oxidants (e.g., KMnO₄) .

Comparative Reactivity Table

The table below contrasts reactivity with structurally similar compounds :

CompoundReaction with γ-ChlorobutyrophenoneSalt Stability (m.p.)
4-(3,5-Dimethoxyphenyl)piperidin-4-olForms benzoylpropyl derivative180–184°C
4-(4-Fluorophenyl)piperidin-4-olForms fluorobenzoyl derivative209–210°C
4-(3-Methoxyphenyl)piperidin-4-olLower alkylation efficiency135–136°C

Mechanistic Insights

  • Steric Effects : Bulky 3,5-dimethoxy groups slow alkylation compared to monosubstituted analogs .

  • Acid-Base Behavior : The hydrochloride salt dissociates in water (pKa ~8.5), enabling reactivity of the free base .

Scientific Research Applications

Chemistry

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules due to its unique structure and reactivity profile.

Biological Research

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition: Studies suggest it may inhibit certain enzymes, contributing to its therapeutic potential.
  • Receptor Binding: The compound's interaction with various neurotransmitter receptors is under exploration, particularly in relation to neurological disorders.

Medicinal Chemistry

Research indicates that this compound may have therapeutic effects in treating conditions such as:

  • Neurological Disorders: Its mechanism of action involves modulation of neurotransmitter systems, making it a candidate for further investigation in diseases like schizophrenia and depression.
  • Cancer Therapy: Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in specific cancer cell lines .

Study on Neurological Effects

A study published in MDPI highlighted the potential of piperidine derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The introduction of a piperidine moiety was shown to enhance brain exposure of the resulting inhibitors.

Cancer Research

Research indicates that derivatives of piperidine exhibit promising cytotoxicity against various cancer cell lines. A specific study demonstrated that compounds similar to this compound showed enhanced activity against FaDu hypopharyngeal tumor cells compared to established drugs like bleomycin .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Water Solubility
4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl* C₁₃H₂₀ClNO₃ ~285.8 (est.) Piperidine 3,5-Dimethoxyphenyl, -OH Likely moderate (HCl salt)
4-(Diphenylmethoxy)piperidine HCl [1,3–8] C₁₈H₂₁ClNO 303.83 Piperidine Diphenylmethoxy Unknown
Pexidartinib HCl [2] C₂₀H₁₅ClF₃N₅·HCl 454.28 Pyrrolopyridine Trifluoromethyl, pyrazolyl Enhanced (HCl salt)
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid HCl [9] C₁₄H₁₈ClNO₅ 315.75 Pyrrolidine 3,5-Dimethoxyphenyl, -COOH Likely high (acid + HCl salt)

Notes:

  • Core Structure Differences :
    • Piperidine (6-membered ring) vs. pyrrolidine (5-membered) or pyrrolopyridine (fused rings) influence conformational flexibility and binding affinity to biological targets .
    • The hydroxyl group in the target compound may improve hydrophilicity compared to the diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine HCl .

Pharmacological and Therapeutic Potential

  • Kinase Inhibition : Pexidartinib HCl is a dual inhibitor of c-FMS and c-KIT kinases, indicating that piperidine/pyrrolidine derivatives with aromatic substituents may target kinase pathways . The target compound’s 3,5-dimethoxyphenyl group could similarly interact with kinase ATP-binding pockets, though direct evidence is lacking.
  • Acid Derivatives : The carboxylic acid group in the pyrrolidine analog [9] may confer distinct ionization properties, affecting bioavailability and target engagement compared to the hydroxyl group in the target compound .

Biological Activity

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group. This structural feature is crucial for its biological activity, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that this compound acts as an agonist at the 5-HT2A receptor, which plays a significant role in various neurological processes including mood regulation and cognition .

Table 1: Structure-Activity Relationship (SAR) Insights

Compound5-HT2A Agonist ActivityNotable Structural Features
4-(3,5-Dimethoxyphenyl)piperidin-4-olHighPiperidine core with dimethoxy substitution
Analog AModerateLacks one methoxy group
Analog BLowAltered piperidine ring

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been demonstrated to protect neuronal cells against glutamate-induced toxicity in vitro . The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in cellular models .

Antimicrobial Activity

There is emerging evidence that piperidine derivatives, including this compound, possess antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, although further research is needed to confirm these findings and elucidate the mechanisms involved .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a study assessing the protective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions. The compound showed significant neuroprotection at concentrations ranging from 10 μM to 50 μM .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels when treated with this compound compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Initial studies suggest that it has favorable absorption characteristics; however, further investigation into its metabolism and excretion pathways is necessary.

Q & A

Q. How can researchers accurately determine the purity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in synthetic batches?

  • Methodological Answer: Purity analysis should combine high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. HPLC with UV detection (e.g., at 206 nm) provides quantitative purity assessment, while 1H NMR confirms structural integrity and detects residual solvents (e.g., acetone at 0.2% as noted in ). For trace impurities, LC/MS can identify molecular ions (e.g., [M+H]+ = 312.4 amu in ). Ensure calibration standards match the compound’s response factor.

Q. What storage conditions are recommended to maintain the stability of this hydrochloride salt?

  • Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C, away from moisture and heat sources (). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid contact with strong oxidizers, as piperidine derivatives may decompose into hazardous byproducts like carbon monoxide ().

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer: Use 1H/13C NMR to confirm the piperidine ring substitution pattern and methoxy group positioning. LC/MS validates molecular weight (e.g., reports [M+H]+ = 312.4 amu). For crystalline samples, X-ray diffraction resolves stereochemistry, though this requires high-purity material. Infrared (IR) spectroscopy can identify functional groups like hydroxyl or ammonium chloride stretches.

Advanced Research Questions

Q. How can enantiomeric resolution of piperidin-4-ol derivatives be achieved during synthesis?

  • Methodological Answer: Enantiomer separation often employs chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation using resolving agents like tartaric acid. For example, highlights chiral centers in structurally related compounds, suggesting chiral HPLC as a viable method. Computational modeling (e.g., molecular docking) can predict enantiomer interactions with chiral stationary phases.

Q. What experimental designs assess the compound’s reactivity under varying pH conditions?

  • Methodological Answer: Conduct pH-dependent stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC. For example, piperidine derivatives may undergo hydrolysis under acidic/basic conditions (). Kinetic analysis (Arrhenius plots) quantifies degradation rates. Mass spectrometry identifies degradation products (e.g., sulfoxides or sulfones from sulfonyl groups in ).

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer: Systematically test solubility in polar (water, methanol), nonpolar (hexane), and semi-polar (ethyl acetate) solvents under controlled temperatures. For example, notes limited solubility data for related compounds, so use standardized protocols (e.g., shake-flask method with UV quantification). Document solvent purity and temperature, as impurities or hygroscopic solvents can skew results.

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like serotonin receptors, leveraging structural analogs (e.g., paroxetine derivatives in ). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy groups in ) with bioactivity. Validate predictions with in vitro assays (e.g., radioligand binding).

Safety and Handling

Q. What critical safety protocols apply when handling this compound in the lab?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles ().
  • Ventilation: Use fume hoods to avoid inhalation of fine particles ().
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste ().
  • First Aid: For eye exposure, rinse with water for 15+ minutes (). If inhaled, move to fresh air and seek medical attention ().

Data Contradiction and Optimization

Q. How can conflicting reports about the compound’s thermal stability be resolved?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres ( notes thermal decomposition risks). Purity impacts stability; recrystallize the compound and repeat tests ( ).

Q. What strategies optimize the synthesis yield of this hydrochloride salt?

  • Methodological Answer:
  • Stepwise Monitoring: Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation (e.g., piperidin-4-ol intermediates in ).
  • Acidification: Precipitate the hydrochloride salt by adding concentrated HCl to the free base in cold ethanol ().
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials ( reports 99% purity after optimization).

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